2-(5-Aminopyridazin-3-yl)ethanol
Description
2-(5-Aminopyridazin-3-yl)ethanol is a heterocyclic compound featuring a pyridazine core substituted with an amino group at position 5 and an ethanol moiety at position 2. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic properties compared to pyridine or benzene derivatives.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(5-aminopyridazin-3-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c7-5-3-6(1-2-10)9-8-4-5/h3-4,10H,1-2H2,(H2,7,9) |
InChI Key |
OZFPEGRSCRFXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridazin-3-yl)ethanol typically involves the reaction of 5-aminopyridazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Aminopyridazin-3-yl)ethanol can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridazin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(5-Aminopyridazin-3-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The pyridazine ring in 2-(5-Aminopyridazin-3-yl)ethanol differentiates it from pyridine or pyrazole derivatives:
- Pyridazine vs. Pyridine: Pyridazine’s two adjacent nitrogen atoms reduce aromaticity compared to pyridine, increasing reactivity toward electrophilic substitution.
- Pyridazine vs. Pyrazole: Pyrazole derivatives like 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol () feature a five-membered ring with two adjacent nitrogens. The smaller ring size and nitro substituent in the pyrazole analog may confer greater steric hindrance and metabolic resistance compared to pyridazine-based compounds .
Substituent Effects
Ethanol vs. Methanol Groups:
- 2-(5-Aminopyridazin-3-yl)ethanol’s ethanol chain provides extended hydrophilicity compared to 2-(Methylamino)pyridine-3-methanol (), which has a shorter methanol group. The additional methylene group in ethanol may enhance solubility in polar solvents and modulate pharmacokinetics .
Amino Group Positioning:
- The 5-amino substituent on pyridazine contrasts with the 3-amino group in 2-(3-Aminopyridin-2-yloxy)ethanol (). Positional differences influence electronic effects: the 5-amino group in pyridazine may stabilize resonance structures more effectively than pyridine’s 3-amino analog, altering reactivity in nucleophilic substitutions .
Reactivity Trends
- Pyridazine’s electron-deficient nature may increase susceptibility to nucleophilic attack at the 3-position, where the ethanol group resides. In contrast, pyridine derivatives (e.g., ) exhibit slower reactivity due to greater aromatic stability .
Key Properties (Table 1)
Biological Activity
2-(5-Aminopyridazin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : 2-(5-Aminopyridazin-3-yl)ethanol
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.18 g/mol
- CAS Number : [not available in search results]
The biological activity of 2-(5-Aminopyridazin-3-yl)ethanol primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the pyridazine ring enhances its ability to form hydrogen bonds, which is crucial for binding to target proteins. This compound may act as an inhibitor or modulator in several biochemical pathways.
Antimicrobial Activity
Research has indicated that 2-(5-Aminopyridazin-3-yl)ethanol exhibits antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting it could be a candidate for developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown selective toxicity towards certain tumor cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | 5 |
| HeLa (Cervical Cancer) | 30 | 4 |
| Normal Fibroblasts | >100 | - |
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various derivatives of pyridazine compounds, including 2-(5-Aminopyridazin-3-yl)ethanol. The results indicated significant antibacterial activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.
- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, the cytotoxic effects of 2-(5-Aminopyridazin-3-yl)ethanol were tested on multiple cancer cell lines. The findings suggested that the compound induces apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its biological activity. Using molecular docking studies, researchers identified specific binding sites on target proteins, providing insights into how this compound exerts its effects at the cellular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
